molecular formula C16H14BrN3. HBr B600791 7-Bromo Epinastine CAS No. 1217052-16-8

7-Bromo Epinastine

Cat. No.: B600791
CAS No.: 1217052-16-8
M. Wt: 328.21 80.91
InChI Key:
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Mechanism of Action

Target of Action

7-Bromo Epinastine, a derivative of Epinastine, primarily targets the H1 receptor . The H1 receptor is a histamine receptor that plays a crucial role in allergic reactions. By antagonizing this receptor, this compound can prevent the symptoms associated with allergic reactions .

Mode of Action

This compound interacts with its targets in several ways to inhibit the allergic response :

Biochemical Pathways

It is known that the drug’s action on h1 and h2 receptors disrupts the normal function of histamine, a key player in immune response and inflammation . This disruption can lead to downstream effects such as reduced itching and inflammation, common symptoms of allergic reactions .

Pharmacokinetics

An absorption lag time was also apparent in fed subjects . These factors can impact the drug’s bioavailability and effectiveness .

Result of Action

The primary result of this compound’s action is the prevention of itching associated with allergic conjunctivitis . By inhibiting histamine release and preventing histamine from binding to its receptors, this compound can effectively reduce the symptoms of allergic reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the drug’s absorption . Additionally, the drug’s effectiveness can be influenced by the patient’s body weight . More research is needed to fully understand how other environmental factors might influence the action of this compound.

Preparation Methods

The synthesis of 7-Bromo Epinastine involves several steps, starting with the preparation of the Epinastine core structure. The bromination process is typically carried out using bromine or a bromine-containing reagent under controlled conditions. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the bromination process . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

7-Bromo Epinastine undergoes various chemical reactions, including:

Properties

IUPAC Name

16-bromo-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15/h1-6,8,15H,7,9H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFMNGNBQOQKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217052-16-8
Record name 7-Bromo epinastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217052168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-BROMO EPINASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UEF411R2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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